N-benzyl-N-(pyridin-2-yl)thiophene-2-carboxamide
Description
N-benzyl-N-(pyridin-2-yl)thiophene-2-carboxamide is a thiophene-2-carboxamide derivative featuring a benzyl group and a pyridin-2-yl substituent on the amide nitrogen. Thiophene carboxamides are known for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and receptor antagonism . The compound’s structure combines a planar thiophene ring with a pyridine moiety, creating a conformationally restricted scaffold. Crystallographic studies of related compounds reveal key torsion angles (e.g., ~77.79° dihedral angle between thiophene and pyridine rings) and hydrogen-bonding networks that stabilize the crystal lattice .
Structure
3D Structure
Properties
IUPAC Name |
N-benzyl-N-pyridin-2-ylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2OS/c20-17(15-9-6-12-21-15)19(16-10-4-5-11-18-16)13-14-7-2-1-3-8-14/h1-12H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVNHLGOIGSJODA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-(pyridin-2-yl)thiophene-2-carboxamide typically involves the reaction of thiophene-2-carboxylic acid with pyridin-2-ylamine and benzyl chloride. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters such as temperature, solvent, and reaction time is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-(pyridin-2-yl)thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Scientific Research Applications
-
Chemistry :
- Acts as a building block for synthesizing more complex organic molecules.
- Its unique structure allows for the development of novel materials with specific electronic or optical properties.
-
Biology :
- Investigated for potential antimicrobial properties against various bacterial strains.
- Shows promise in reducing inflammation, making it a candidate for treating inflammatory diseases.
-
Medicine :
- Explored as a therapeutic agent, particularly in cancer therapy where it may induce apoptosis in cancer cells by activating caspase pathways.
- Preliminary studies indicate its potential effectiveness against resistant bacterial strains, suggesting a role in developing new antibiotics.
-
Industry :
- Utilized in the development of novel materials with applications in electronics and photonics due to its specific properties.
Case Studies and Research Findings
Several case studies highlight the applications of this compound:
-
Cancer Therapy :
- A study demonstrated that N-benzyl-N-(pyridin-2-yl)thiophene-2-carboxamide could induce apoptosis in cancer cells, supporting its role as a pro-apoptotic agent.
-
Inflammatory Diseases :
- Research indicated that the compound effectively reduced inflammation markers in animal models, suggesting its potential use in chronic inflammatory disease treatments.
-
Antibacterial Formulations :
- Investigations into topical antibacterial formulations containing this compound showed promising results in preclinical trials, particularly against antibiotic-resistant strains.
Mechanism of Action
The mechanism of action of N-benzyl-N-(pyridin-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways .
Comparison with Similar Compounds
Structural Features and Conformational Analysis
Key Observations :
Physicochemical and Spectroscopic Properties
Key Observations :
- Spectroscopic Trends : Carboxamide carbonyl signals in 13C NMR typically appear near δ 166 ppm, as seen in . Pyridine ring carbons resonate between δ 120–150 ppm.
- Mass Accuracy : High-resolution mass spectrometry (HRMS) data for the benzo[b]thiophene analog shows minimal error (0.0004 Da), confirming synthetic accuracy .
Biological Activity
N-benzyl-N-(pyridin-2-yl)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, potential therapeutic applications, and mechanisms of action based on recent research findings.
Overview of Biological Activities
This compound has been investigated for various biological activities, including:
- Antimicrobial Properties : The compound exhibits activity against several bacterial strains, indicating potential as an antimicrobial agent.
- Anti-inflammatory Effects : Research suggests it may reduce inflammation, making it a candidate for treating inflammatory diseases.
- Anticancer Activity : Preliminary studies indicate its potential in inhibiting cancer cell proliferation.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may inhibit enzymes or receptors by binding to their active sites, thereby modulating biochemical pathways critical for disease progression. For example, it has been shown to affect angiogenesis by targeting vascular endothelial growth factor receptors (VEGFRs) .
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against various pathogenic bacteria. The results indicated that the compound demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria, with the following activity indices:
| Bacterial Strain | Activity Index (%) |
|---|---|
| Staphylococcus aureus | 83.3 |
| Bacillus subtilis | 82.6 |
| Escherichia coli | 64.0 |
| Pseudomonas aeruginosa | 86.9 |
These findings suggest that the compound could serve as a lead in developing new antimicrobial agents .
Anti-inflammatory Activity
In an investigation of anti-inflammatory properties, this compound was tested in animal models for its ability to reduce paw edema and body weight loss induced by inflammation. The compound showed comparable efficacy to standard anti-inflammatory drugs such as aspirin, indicating its potential use in treating inflammatory conditions .
Anticancer Properties
The anticancer potential of this compound was assessed through its effects on various cancer cell lines. The compound exhibited notable cytotoxicity against leukemia (HL-60), colon (HCT-15), and renal (UO-31) cancer cell lines. The IC50 values were recorded as follows:
| Cell Line | IC50 Value (μM) |
|---|---|
| HL-60 | 10.32 |
| HCT-15 | 6.62 |
| UO-31 | 7.69 |
These results highlight the compound's potential as a therapeutic agent in oncology .
Case Studies and Applications
Several case studies have explored the applications of this compound in drug development:
- Cancer Therapy : A study demonstrated that the compound could induce apoptosis in cancer cells by activating caspase pathways, suggesting its role as a pro-apoptotic agent .
- Inflammatory Diseases : Another study indicated that the compound effectively reduced markers of inflammation in vivo, supporting its development as a treatment for chronic inflammatory diseases .
- Antibacterial Formulations : Research has also focused on formulating this compound into topical antibacterial agents, showing promising results in preclinical trials .
Q & A
Q. What are the standard synthetic routes for N-benzyl-N-(pyridin-2-yl)thiophene-2-carboxamide?
The compound is typically synthesized via nucleophilic acyl substitution. A common approach involves reacting thiophene-2-carbonyl chloride with N-benzyl-2-aminopyridine in a polar aprotic solvent (e.g., acetonitrile) under reflux conditions. For example, analogous thiophene carboxamide derivatives are synthesized by refluxing equimolar quantities of acyl chloride and amine precursors for 1 hour, followed by solvent evaporation to obtain crystalline products . Optimization may require inert atmospheres or catalysts to improve yield.
Q. How is the compound characterized post-synthesis?
Characterization involves:
- NMR spectroscopy : Proton and carbon NMR identify functional groups and confirm substitution patterns. For instance, pyridyl protons resonate at δ ~8.5–7.5 ppm, while thiophene protons appear at δ ~7.3–6.8 ppm .
- X-ray crystallography : Determines molecular geometry, dihedral angles (e.g., 77.79° between thiophene and pyridine rings), and hydrogen-bonding networks .
- Elemental analysis and mass spectrometry verify purity and molecular weight .
Q. What safety precautions are critical during experimental handling?
- Use local exhaust ventilation to avoid inhalation of dust/particulates.
- Wear nitrile gloves , safety goggles, and lab coats to prevent skin/eye contact.
- Store in sealed containers away from oxidizers at controlled temperatures (20–25°C) .
Advanced Research Questions
Q. How do intermolecular interactions influence the crystal packing of this compound?
The crystal lattice is stabilized by non-classical hydrogen bonds (e.g., N–H⋯N and C–H⋯O) and π-π stacking between aromatic rings. In N-[(pyridin-2-yl)methyl]thiophene-2-carboxamide, inversion dimers form via N–H⋯N bonds (R₂²(10) motif), while C–H⋯O interactions propagate chains along the [010] axis. These interactions dictate solubility and stability, critical for crystallinity in pharmaceutical formulations .
Q. How can structural data contradictions (e.g., bond lengths, angles) be resolved?
- Refinement software : Use SHELXL for high-resolution small-molecule refinement. For example, SHELXL’s robust algorithms handle twinned data and anisotropic displacement parameters, reducing systematic errors .
- Comparative analysis : Cross-validate with analogous structures (e.g., N-(2-nitrophenyl)thiophene-2-carboxamide) to identify outliers in C–S or C–O bond lengths .
Q. What experimental designs are optimal for studying its bioactivity (e.g., receptor modulation)?
- In vitro assays : Screen for nicotinic acetylcholine receptor (nAChR) modulation using electrophysiology or fluorescence-based methods. For example, thiophene carboxamides like Br-PBTC act as positive allosteric modulators (PAMs) by enhancing agonist-evoked currents .
- Structure-activity relationship (SAR) studies : Modify substituents on the benzyl or pyridyl groups to assess impacts on binding affinity .
Q. How does the compound’s electronic structure influence its pharmacological properties?
The thiophene ring contributes electron-rich regions for π-π interactions, while the pyridyl nitrogen enables hydrogen bonding with biological targets. Computational methods (DFT, molecular docking) can map electrostatic potentials and predict binding modes to enzymes or receptors .
Methodological Considerations
Q. What techniques validate synthetic intermediates during multi-step synthesis?
Q. How to troubleshoot low crystallinity in X-ray diffraction studies?
Q. What strategies mitigate batch-to-batch variability in pharmacological assays?
- Standardize synthetic protocols (e.g., reaction time, temperature).
- Pre-screen batches via LC-MS to confirm consistent molecular weight and impurity profiles .
Data Contradiction Analysis
Q. How to address discrepancies in reported biological activities?
- Dose-response curves : Ensure assays use identical concentrations (e.g., 1–100 µM).
- Control experiments : Verify target specificity using knockout models or competitive antagonists .
Q. Why might NMR spectra vary between research groups?
- Solvent effects : Deuterated solvents (CDCl₃ vs. DMSO-d₆) shift proton resonances.
- Tautomerism : The amide group may exhibit rotameric forms, altering splitting patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
